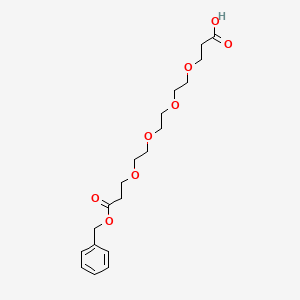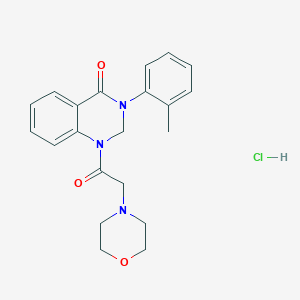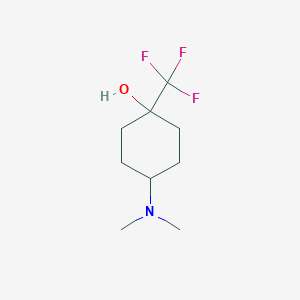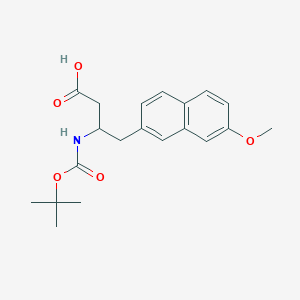
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is a synthetic organic compound that features a Boc-protected amino group and a methoxy-substituted naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation.
Introduction of the naphthyl group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using 7-methoxy-2-naphthyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.
Reduction: Reduction of the naphthyl group can lead to the formation of dihydronaphthalenes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted amines and derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a building block in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Similar structure but with a phenyl group instead of a naphthyl group.
3-(Boc-amino)-4-(2-naphthyl)butyric Acid: Similar structure but with a different substitution pattern on the naphthyl group.
Uniqueness
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-(7-methoxynaphthalen-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-20(2,3)26-19(24)21-16(12-18(22)23)10-13-5-6-14-7-8-17(25-4)11-15(14)9-13/h5-9,11,16H,10,12H2,1-4H3,(H,21,24)(H,22,23) |
InChI 键 |
GWRBVNZADVWKRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CC(=C2)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


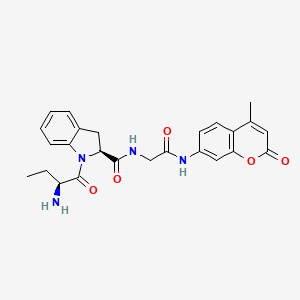

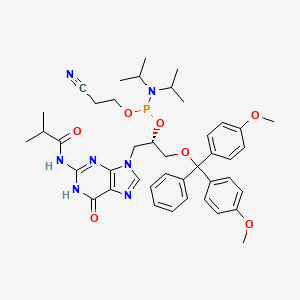
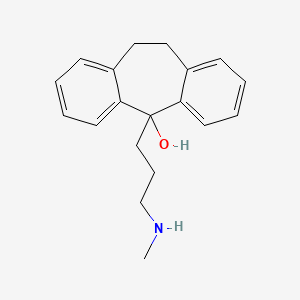

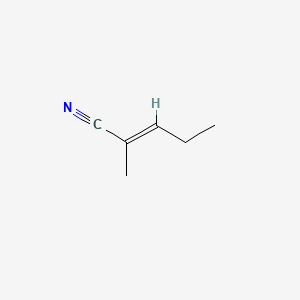
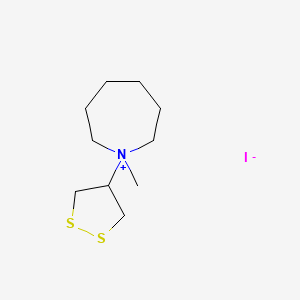
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
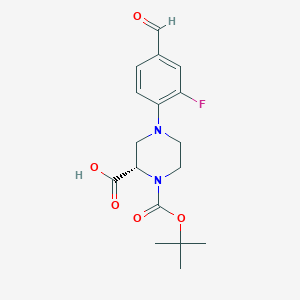
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)
